N-[(furan-2-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide
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Overview
Description
N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide is a complex organic compound featuring a furan ring and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and the 6-hydroxy-1,4-dithiepan-6-ylmethylamine intermediates. These intermediates are then coupled using ethanediamide under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The dithiepan ring can be reduced to form corresponding thiol derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The furan and dithiepan rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide
- N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]propanediamide
- N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]butanediamide
Uniqueness
N-[(furan-2-yl)methyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide is unique due to its specific combination of furan and dithiepan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-11(14-6-10-2-1-3-19-10)12(17)15-7-13(18)8-20-4-5-21-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHUETNVGHJUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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